7-(4-Ethylpiperazin-1-yl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine
Description
Properties
IUPAC Name |
7-(4-ethylpiperazin-1-yl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N5/c1-4-23-10-12-24(13-11-23)18-14-15(2)21-20-19(16(3)22-25(18)20)17-8-6-5-7-9-17/h5-9,14H,4,10-13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUOVPCMNXYSVQI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C2=CC(=NC3=C(C(=NN23)C)C4=CC=CC=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is the NLRP3 inflammasome , specifically the NEK7 component. The NLRP3 inflammasome is a multiprotein complex that plays a crucial role in the immune response, and NEK7 is critical for its activation.
Mode of Action
The compound acts as an inhibitor of the NLRP3 inflammasome by blocking the binding of NLRP3 to NEK7. This prevents the oligomerization of NLRP3 and subsequent ASC oligomerization/phosphorylation, thereby inhibiting the activation of the inflammasome.
Biochemical Pathways
The inhibition of the NLRP3 inflammasome affects the inflammatory response pathway. Normally, the activation of the NLRP3 inflammasome leads to the maturation of pro-inflammatory cytokines like IL-1β and IL-18. By inhibiting this process, the compound can potentially reduce inflammation.
Result of Action
The inhibition of the NLRP3 inflammasome by this compound can lead to a reduction in inflammation. In the context of diseases associated with NLRP3 inflammasome activation, such as gout, cardiovascular diseases, metabolic syndrome, or neurodegenerative diseases, this could potentially have therapeutic benefits.
Biological Activity
7-(4-Ethylpiperazin-1-yl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine is a compound of significant interest due to its potential therapeutic applications, particularly in the context of cancer treatment. This article explores its biological activity, focusing on its mechanisms of action, structure-activity relationship (SAR), and relevant case studies.
Chemical Structure
The chemical structure of 7-(4-Ethylpiperazin-1-yl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine can be represented as follows:
This molecular formula indicates the presence of various functional groups that contribute to its biological properties.
The compound exhibits its biological activity primarily through inhibition of specific protein kinases involved in cancer cell proliferation. It has been shown to selectively inhibit Src family kinases (SFKs), which play a critical role in tumor growth and metastasis. The selectivity and potency of this compound make it a promising candidate for further development as an anticancer agent.
Structure-Activity Relationship (SAR)
A detailed SAR analysis has been conducted to optimize the efficacy of pyrazolo[1,5-a]pyrimidine derivatives. The following table summarizes key findings from various studies:
These results indicate that modifications to the piperazine moiety and other substituents can significantly enhance the compound's inhibitory activity against various cancer cell lines.
Case Studies
Several case studies have highlighted the biological activity of this compound:
- In Vitro Studies : Research demonstrated that derivatives of pyrazolo[1,5-a]pyrimidine exhibited significant cytotoxic effects on multiple cancer cell lines, including MCF7 and A549. The IC50 values ranged from micromolar to nanomolar concentrations, indicating potent activity against tumor cells .
- In Vivo Studies : In animal models, compounds similar to 7-(4-Ethylpiperazin-1-yl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine showed promising results in reducing tumor size and improving survival rates in xenograft models .
- Pharmacokinetics : The pharmacokinetic profile of related compounds suggests favorable absorption and distribution characteristics, with half-lives suitable for therapeutic use .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Below is a detailed comparison:
Physicochemical Properties
- LogP and Solubility :
Comparative Data Table
Research Findings and Implications
- Enzyme Inhibition : The target compound’s ethylpiperazine group may reduce α-glucosidase inhibition compared to methylphenyl analogs but could improve pharmacokinetic profiles .
- Receptor Interactions : CRF antagonists like R121919 highlight the importance of lipophilic 7-substituents for CNS targeting, suggesting the target compound may require structural optimization for similar applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
